6,6-difluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
Overview
Description
6,6-difluoro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is a chemical compound with the molecular formula C11H10F2O and a molecular weight of 196.19 g/mol . It is characterized by the presence of two fluorine atoms and a tetrahydrobenzoannulene structure, making it a versatile small molecule scaffold .
Mechanism of Action
Pharmacokinetics
Factors such as its molecular weight (19619 ) and physical form (liquid ) could influence its bioavailability.
Action Environment
Various environmental factors could influence the action, efficacy, and stability of this compound. These include temperature, pH, and the presence of other molecules in the environment. For instance, the compound is stored at 4 degrees Celsius , suggesting that it might be sensitive to temperature.
Preparation Methods
The synthesis of 6,6-difluoro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one typically involves the fluorination of a suitable precursor compound. One common method includes the reaction of a benzoannulene derivative with a fluorinating agent under controlled conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as maintaining specific temperatures and using catalysts to facilitate the reaction .
Chemical Reactions Analysis
6,6-difluoro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one undergoes various chemical reactions, including:
Scientific Research Applications
6,6-difluoro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one has a wide range of applications in scientific research:
Comparison with Similar Compounds
6,6-difluoro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one can be compared with other similar compounds such as:
- 3-bromo-6,6-difluoro-6,7,8,9-tetrahydro-5H-benzo 7annulen-5-one : This compound has a bromine atom in place of one of the hydrogen atoms, which can alter its reactivity and applications .
- 6,7,8,9-tetrahydro-5H-benzo 7annulen-5-ol : This compound has a hydroxyl group instead of the fluorine atoms, leading to different chemical properties and uses .
- 6,6,9,9-tetramethyl-6,7,8,9-tetrahydro-benzocyclohepten-5-one : This compound has additional methyl groups, which can affect its steric and electronic properties .
The uniqueness of 6,6-difluoro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one lies in its specific fluorine substitution, which imparts distinct chemical and physical properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
6,6-difluoro-8,9-dihydro-7H-benzo[7]annulen-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O/c12-11(13)7-3-5-8-4-1-2-6-9(8)10(11)14/h1-2,4,6H,3,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKIOHCHHAWSCTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(=O)C(C1)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701195718 | |
Record name | 6,6-Difluoro-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701195718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874279-88-6 | |
Record name | 6,6-Difluoro-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=874279-88-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6,6-Difluoro-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701195718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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